1-(Cyclopropylcarbonyl)pyrrolidin-2-one
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Overview
Description
1-(Cyclopropanecarbonyl)pyrrolidin-2-one is a chemical compound that belongs to the class of γ-lactams, which are cyclic amides. This compound is characterized by a pyrrolidin-2-one ring structure with a cyclopropanecarbonyl group attached to it. γ-Lactams are known for their diverse biological activities and are commonly found in natural products and synthetic compounds.
Preparation Methods
The synthesis of 1-(cyclopropanecarbonyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines or benzylamines. This method includes a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives, which includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .
Chemical Reactions Analysis
1-(Cyclopropanecarbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclopropanecarbonyl)pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(cyclopropanecarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s γ-lactam structure allows it to act as an inhibitor of enzymes such as histone deacetylases and cyclin-dependent kinases . These interactions can modulate various cellular processes, including gene expression and cell cycle regulation.
Comparison with Similar Compounds
1-(Cyclopropanecarbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler γ-lactam without the cyclopropanecarbonyl group.
Cyclopropylamides: Compounds with a cyclopropyl group attached to an amide.
β-Lactams: Four-membered ring lactams that are structurally similar but have different reactivity and biological activities. The uniqueness of 1-(cyclopropanecarbonyl)pyrrolidin-2-one lies in its combination of the cyclopropanecarbonyl group and the pyrrolidin-2-one ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51269-66-0 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(cyclopropanecarbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO2/c10-7-2-1-5-9(7)8(11)6-3-4-6/h6H,1-5H2 |
InChI Key |
NJWUZZLLZFMWGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C2CC2 |
Origin of Product |
United States |
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